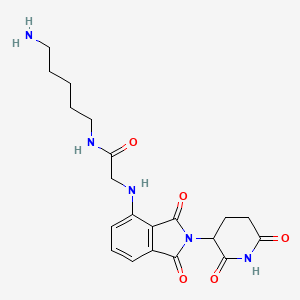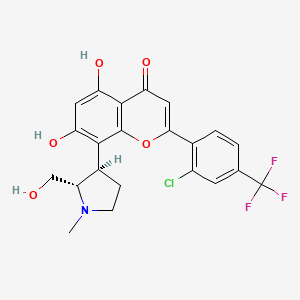
(2S,3R)-Voruciclib
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-Voruciclib is a small molecule inhibitor that has garnered significant interest in the field of medicinal chemistry. It is primarily known for its potential therapeutic applications in oncology, particularly in the treatment of various cancers. The compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-Voruciclib involves several steps, starting from commercially available starting materials. One of the key steps in its synthesis is the enantioselective formation of the (2S,3R) configuration. This can be achieved through various methods, including asymmetric synthesis and chiral resolution techniques. For instance, the use of chiral catalysts and reagents can facilitate the formation of the desired stereoisomer with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet the stringent requirements for pharmaceutical applications .
化学反応の分析
Types of Reactions
(2S,3R)-Voruciclib undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
科学的研究の応用
(2S,3R)-Voruciclib has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable tool for studying stereochemistry and reaction mechanisms.
Biology: The compound is used to investigate cellular processes and pathways, particularly those involved in cancer progression.
Medicine: this compound is being explored as a potential therapeutic agent for various cancers, including leukemia and solid tumors.
作用機序
The mechanism of action of (2S,3R)-Voruciclib involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these kinases, the compound can disrupt the cell cycle and induce apoptosis in cancer cells. The pathways involved include the regulation of cell proliferation, DNA repair, and apoptosis .
類似化合物との比較
Similar Compounds
(2S,3R)-3-Methylglutamate: Known for its role in inhibiting excitatory amino acid transporters.
(2S,3R)-Threonine: An amino acid with applications in protein synthesis and metabolism
Uniqueness
(2S,3R)-Voruciclib stands out due to its specific inhibitory activity against CDKs, making it a promising candidate for cancer therapy. Its unique stereochemistry and ability to modulate key cellular pathways differentiate it from other similar compounds .
特性
分子式 |
C22H19ClF3NO5 |
|---|---|
分子量 |
469.8 g/mol |
IUPAC名 |
2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[(2S,3R)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one |
InChI |
InChI=1S/C22H19ClF3NO5/c1-27-5-4-12(14(27)9-28)19-15(29)7-16(30)20-17(31)8-18(32-21(19)20)11-3-2-10(6-13(11)23)22(24,25)26/h2-3,6-8,12,14,28-30H,4-5,9H2,1H3/t12-,14+/m0/s1 |
InChIキー |
MRPGRAKIAJJGMM-GXTWGEPZSA-N |
異性体SMILES |
CN1CC[C@@H]([C@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O |
正規SMILES |
CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![acetic acid;[(1S)-5-amino-1-carboxypentyl]azanium;2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanimidate](/img/structure/B11930419.png)

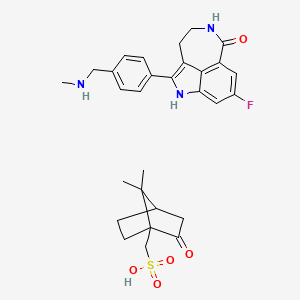
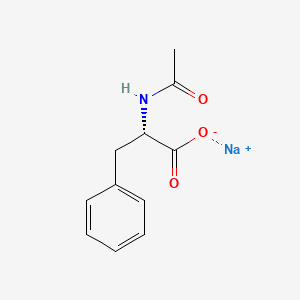

![5,5'-Dibenzyl-6,6',7,7'-tetrahydroxy-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',4,4'-tetraone](/img/structure/B11930457.png)
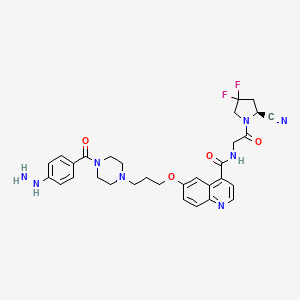
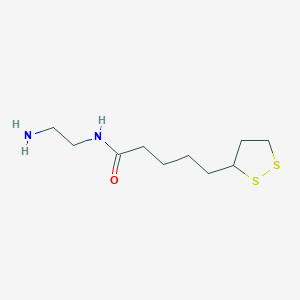
![1-[[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxo-2-pyrrolidinyl]methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B11930471.png)
![6-Bromo-4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11930478.png)

![2-[(1-Methylethyl)amino]-5-(phenylamino)-2,5-cyclohexadiene-1,4-dione](/img/structure/B11930485.png)
